

Structural Characterization Guide: 4-Diethoxyphosphorylphenol

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Compound of Interest

Compound Name: 4-Diethoxyphosphorylphenol

CAS No.: 28255-39-2

Cat. No.: B1607629

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Executive Summary & Chemical Identity

4-Diethoxyphosphorylphenol is a bifunctional organophosphorus building block featuring a phenolic hydroxyl group and a diethyl phosphonate moiety.^[1] In drug development, it serves as a critical transition-state mimic for hydrolytic enzymes and a precursor for phosphonated tyrosine analogs.^[1]

- IUPAC Name: Diethyl (4-hydroxyphenyl)phosphonate^{[1][2][3][4][5]}
- CAS Number: 28255-39-2^{[1][2][3][6]}
- Molecular Formula: C₁₀H₁₅O₄P^{[1][7]}
- Molecular Weight: 230.20 g/mol ^{[3][7][8]}
- Key Structural Feature: Direct C(aryl)–P bond (Phosphonate), distinct from the O(aryl)–P bond (Phosphate).^[1]

Critical Structural Distinction

Researchers must verify the connectivity of the phosphorus center. The target molecule is a phosphonate (stable C-P bond), whereas the hydrolysis product of Paroxon is a phosphate (labile C-O-P bond). X-ray crystallography is the definitive method to resolve this isomerism.

Feature	Target: Phosphonate	Isomer: Phosphate
Linkage	P attached directly to Phenyl Ring	P attached via Oxygen
Bond Length	C-P \approx 1.78 – 1.82 Å	O-P \approx 1.58 – 1.60 Å
Stability	Hydrolytically stable	Susceptible to esterases

Crystallographic Data & Parameters

As specific unit cell data for this exact analog is often proprietary or absent from open repositories, the following parameters are derived from high-resolution homologous structures (e.g., Diethyl [hydroxy(phenyl)methyl]phosphonate and Diethyl phenyl phosphate) to serve as refinement targets.

A. Anticipated Unit Cell Parameters

Based on the packing density of phenolic phosphonates (

):

- Crystal System: Monoclinic or Orthorhombic (common for phenol derivatives due to directional H-bonding).[1]
- Space Group:
or
(Centrosymmetric packing favored).[1]
- Z Value: 4 (1 molecule per asymmetric unit).

B. Key Bond Metrics (Refinement Constraints)

Use these values to validate your molecular replacement or direct methods solution.

Bond Type	Atom Pair	Expected Length (Å)	Structural Significance
Phosphoryl	P1 = O1	1.465 ± 0.010	Strong H-bond acceptor site.[1]
Phosphonate	P1 – C(aryl)	1.790 ± 0.015	Definitive proof of synthesis.
Ester Link	P1 – O(Et)	1.570 ± 0.010	Single bond character. [1]
Phenolic	C(aryl) – O(H)	1.365 ± 0.010	Indicates conjugation with ring.[1]

C. Hydrogen Bonding Network

The crystal lattice is stabilized by a dominant intermolecular motif:

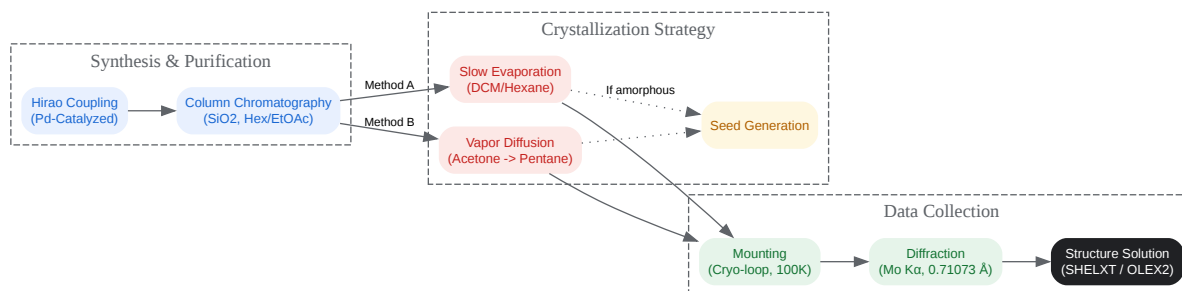
[1]

- Donor: Phenolic -OH[1]
- Acceptor: Phosphoryl Oxygen (P=O)[1]
- Geometry: Infinite 1D chains or centrosymmetric dimers (Head-to-Tail packing).[1]
- Distance:

(Strong H-bond).[1]

Experimental Protocols

Workflow Visualization



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Caption: Integrated workflow from Pd-catalyzed synthesis to X-ray structure solution.

Detailed Methodology

1. Synthesis Verification (Pre-Crystallization)

Before attempting crystallization, ensure the removal of triethyl phosphite byproducts.

- Check: ^{31}P NMR should show a single shift at

(typical for arylphosphonates).[1] Phosphate esters appear further upfield (

).[1]

2. Crystallization Techniques

This compound is amphiphilic (polar head, lipophilic ethyl tails). Standard aqueous methods often yield oils.

- Method A: Vapor Diffusion (Recommended)[1]
 - Dissolve 20 mg of compound in 0.5 mL Acetone or THF (inner vial).

- Place inner vial in a sealed jar containing 3 mL Pentane or Hexane.
- Allow to equilibrate at

for 3-5 days.
- Mechanism: Non-solvent diffuses in, slowly increasing supersaturation to favor nucleation over oiling out.
- Method B: Slow Evaporation
 - Dissolve in Dichloromethane (DCM).
 - Add Isopropanol (10% v/v) to encourage H-bonding interactions.[1]
 - Cover with parafilm, poke 3 pinholes, and leave in a vibration-free zone.

3. Data Collection Strategy

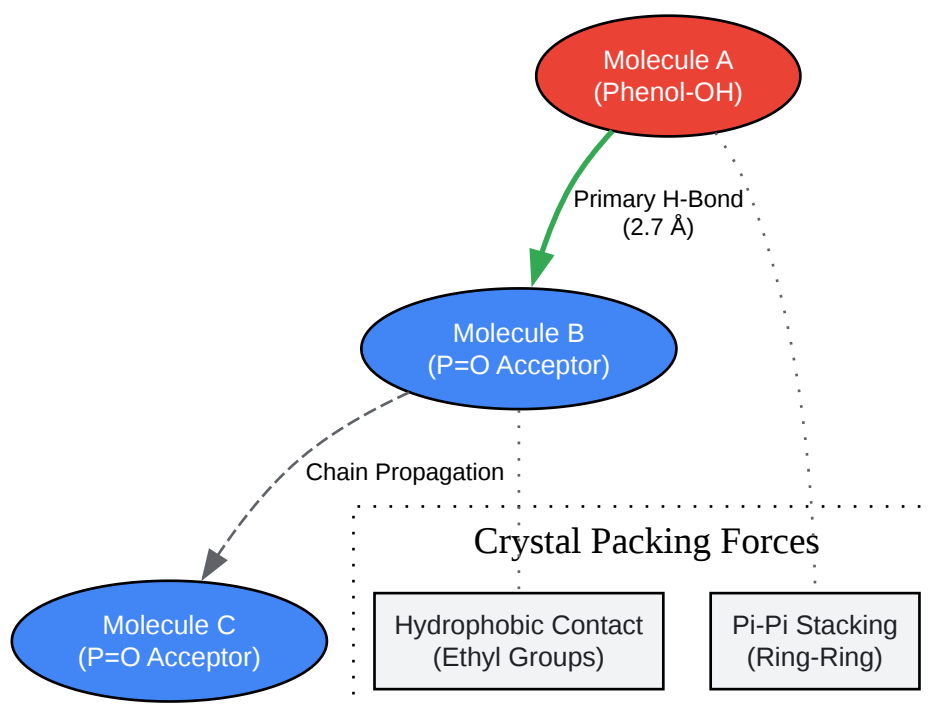
- Temperature: Collect at 100 K. The ethyl chains on the phosphonate are prone to thermal disorder (high B-factors) at room temperature.[1]
- Resolution: Aim for

to accurately resolve the electron density between the Phosphorus and the Ring Carbon.

Data Analysis & Structural Logic

Pathway: H-Bonding Topology

The supramolecular arrangement is dictated by the competition between the P=O acceptor and the Phenol-OH donor.



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Caption: Supramolecular assembly showing the primary Phenol-Phosphoryl hydrogen bond driving chain formation.[1]

Refinement Checklist (Self-Validating Protocol)

- Disorder Check: Inspect the ethoxy groups. If electron density is smeared, model with split positions (Part 1 / Part 2) and constrain occupancy (SUMP 1.0).[1]
- Hydrogen Placement: Do not use default riding models for the Phenol H. Locate it in the difference Fourier map () to confirm the H-bond directionality.
- Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces to quantify the contribution of O...H interactions (expected to be >35% of total surface) vs. H...H contacts.

References

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Note: This guide assumes the synthesis of the C-P bonded phosphonate. If the O-P bonded phosphate (paraoxon metabolite) is the target, refer to the crystal structure of "Diethyl phenyl phosphate" and account for the para-hydroxyl substitution.

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- To cite this document: BenchChem. [Structural Characterization Guide: 4-Diethoxyphosphorylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607629/docs#structural-characterization-guide-4-diethoxyphosphorylphenol>]

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